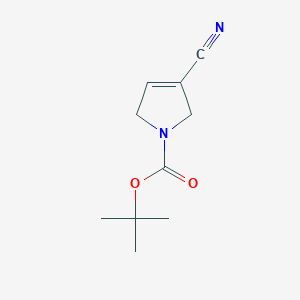
2-(4-Toluidino)nicotinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Toluidino)nicotinic acid, also known as 2-(4-methylanilino)pyridine-3-carboxylic acid, is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.251 .
Synthesis Analysis
The synthesis of nicotinic acid derivatives, including 2-(4-Toluidino)nicotinic acid, often involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . An improved process for the synthesis of nicotinic acid has been developed using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 .Molecular Structure Analysis
The molecular structure of 2-(4-Toluidino)nicotinic acid and its derivatives has been confirmed by X-ray structural analysis . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Chemical Reactions Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid has been developed . The reaction of ethyl β- (morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents gives rise to 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .Wissenschaftliche Forschungsanwendungen
- Aktivität: Diese Derivate haben eine entzündungshemmende und analgetische Wirksamkeit gezeigt und hervorragende Ergebnisse erzielt. Daher finden sie Verwendung innerhalb dieser Klasse von Medikamenten .
- Potenzial: Diese Derivate können antibakterielle und antibiofilmbildende Eigenschaften aufweisen, was sie für die Bekämpfung mikrobieller Infektionen relevant macht .
- Neue Ansätze: Forscher entwickeln neue Medikamente, die mit dem Niacin-Rezeptor oder verwandten Rezeptoren interagieren. Diese Medikamente zielen darauf ab, das Risiko einer Dyslipidämie zu verringern, Herz-Kreislauf-Erkrankungen vorzubeugen und unerwünschte Nebenwirkungen im Zusammenhang mit Nicotinsäure zu beheben .
- Herausforderungen: Seine Verwendung wurde jedoch aufgrund von Nebenwirkungen wie Hautausschlag eingeschränkt .
Entzündungshemmende und Analgetische Wirksamkeit
Antibakterielle und Antibiofilm-Eigenschaften
Herz-Kreislauf-Gesundheit und Dyslipidämie
Variation der Lipoproteinspiegel
Weitere potenzielle Anwendungen
Zusammenfassend lässt sich sagen, dass 2-(4-Toluidino)nicotinsäure vielseitige Eigenschaften aufweist, die sie zu einem Forschungsobjekt für Forscher aus verschiedenen Bereichen machen. Ihre potenziellen Anwendungen umfassen entzündungshemmende Wirkungen, antibakterielle Eigenschaften, Herz-Kreislauf-Gesundheit und mehr. Denken Sie daran, dass weitere Untersuchungen unerlässlich sind, um ihr therapeutisches Potenzial voll auszuschöpfen. Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt wünschen, können Sie gerne fragen! 😊🔬🌱
Safety and Hazards
Zukünftige Richtungen
There is potential for the development of low-cost additives to achieve high performance aqueous Zn-ion batteries using nicotinic acid . Additionally, the synthesis of hydrazones, quinazolines, and Schiff bases using nicotinic acid has been developed, which could have potential industrial applications .
Wirkmechanismus
Target of Action
2-(4-Toluidino)nicotinic acid, also known as niacin, primarily targets the G protein-coupled receptor (GPR109A) in the human body . This receptor plays a crucial role in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .
Mode of Action
The compound interacts with its targets by acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes .
Biochemical Pathways
The compound affects the NAD-dependent pathways, which are crucial for redox metabolism . It also influences the pyridine nucleotide cycle (PNC VII pathway), which is the major route for the metabolism of niacin . The compound is also involved in the metabolism of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) .
Pharmacokinetics
The compound is well absorbed by mammals and undergoes extensive first-pass biotransformation to niflumic acid . In 24 hours, more than 60% of an intravenous dose is excreted in the urine. In 72 hours, more than 90% of the dose is excreted in urine and feces .
Result of Action
The action of 2-(4-Toluidino)nicotinic acid results in a decrease in the production of LDL-C and an increase in high-density lipoprotein cholesterol (HDL-C) . It also significantly reduces lipoprotein (a) . These changes help in reducing the risk of atherosclerosis progression .
Biochemische Analyse
Biochemical Properties
2-(4-Toluidino)nicotinic acid, like its parent compound nicotinic acid, plays a crucial role in metabolism as a precursor of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by various enzymes .
Cellular Effects
It is known that nicotinic acid and its derivatives have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
It is known that nicotinic acid and its derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on nicotinic acid have shown that it has a broad spectrum of effects over time, including effects on lipid metabolism .
Dosage Effects in Animal Models
Studies on nicotinic acid have shown that it has a dose-dependent effect on lipid metabolism .
Metabolic Pathways
2-(4-Toluidino)nicotinic acid is involved in the same metabolic pathways as nicotinic acid. Nicotinic acid is converted to NAD+ in a three-step reaction pathway, and it can also be salvaged to NAD+ via a two-step reaction pathway .
Transport and Distribution
It is known that human cells cannot transport NAD+ into the cell, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .
Subcellular Localization
It is known that the salvage pathways for NAD+ synthesis, which involve nicotinic acid, take place in both the nucleus and the mitochondria .
Eigenschaften
IUPAC Name |
2-(4-methylanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKCFBVBBOJSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)


![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)





![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)
![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)
